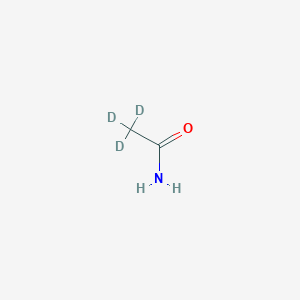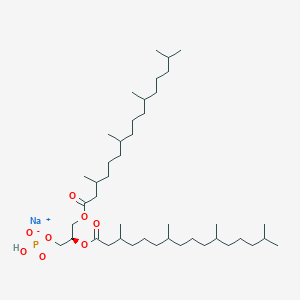
Acetamide-2,2,2-d3
Overview
Description
Acetamide-2,2,2-d3 is used in infrared spectral studies and normal vibrations of acetamide and its deuterated analogs .
Synthesis Analysis
A series of new acetamide derivatives have been synthesized under microwave irradiation and assessed in vitro for their antibacterial activity . There are also reports on the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of Acetamide-2,2,2-d3 can be represented by the formula C2H2D3NO . The exact mass is 62.055944021 g/mol and the monoisotopic mass is also 62.055944021 g/mol .
Chemical Reactions Analysis
Acetamide is the main source of the basic reactions in the synthetic process and it is a genotoxic impurity . It has been used in the synthesis of complex heterocyclic compounds .
Physical And Chemical Properties Analysis
The molecular weight of Acetamide-2,2,2-d3 is 62.09 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The complexity of the molecule is 33 .
Scientific Research Applications
Chemical Synthesis
Acetamide-2,2,2-d3 is often used in chemical synthesis due to its unique properties. It is commonly used as a reagent or building block in the synthesis of more complex molecules .
Biological Studies
In biological studies, Acetamide-2,2,2-d3 can be used in the synthesis of flavonoid acetamide derivatives. These derivatives have been shown to have improved bioavailability and ADMET toxicity properties compared to unmodified flavonoids .
Antioxidant Studies
Flavonoid acetamide derivatives synthesized using Acetamide-2,2,2-d3 have been studied for their antioxidant properties. Although the modification process results in decreased antioxidant activity, it significantly improves other properties such as bioavailability .
Drug Development
The improved bioavailability and ADMET toxicity properties of flavonoid acetamide derivatives make them potential candidates for drug development. The modification of flavonoids into these derivatives could lead to the development of new therapeutic agents .
Stable Isotope Labeling
Acetamide-2,2,2-d3, being a deuterated compound, can be used in stable isotope labeling. This technique is often used in mass spectrometry for quantification of compounds .
Environmental Science
In environmental science, Acetamide-2,2,2-d3 can be used as an internal standard in the analysis of volatile organic compounds in environmental samples .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Acetamide-2,2,2-d3, also known as trideuteroacetamide, is a deuterium-labeled variant of acetamide . Its primary target is the Aliphatic amidase expression-regulating protein found in Pseudomonas aeruginosa . This protein plays a crucial role in the regulation of amidase expression, which is involved in the hydrolysis of amides to carboxylic acids and ammonia.
Mode of Action
It is known that the compound interacts with its target protein, potentially influencing the regulation of amidase expression . The presence of deuterium atoms in the compound may also influence its interactions with its target, potentially altering its pharmacokinetic and metabolic profiles .
Biochemical Pathways
It is known that amidases, which are regulated by the compound’s target protein, play significant roles in various biochemical pathways, including the degradation of nitriles and toxic amides .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
Given its potential influence on amidase expression, it may impact the metabolism of certain amides within the cell .
Action Environment
The action, efficacy, and stability of Acetamide-2,2,2-d3 may be influenced by various environmental factors. For instance, the compound is soluble in DMSO and slightly soluble in methanol, but insoluble in nonpolar solvents like petroleum ether . This solubility profile could influence the compound’s distribution and action within the body. Additionally, the compound is stable at room temperature, which could impact its storage and handling .
properties
IUPAC Name |
2,2,2-trideuterioacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide-2,2,2-d3 | |
CAS RN |
23724-60-9 | |
| Record name | 23724-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)
![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)


![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)
![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)
